molecular formula C39H70N7O17P3S B13832289 Coenzyme A,S-octadecanoate

Coenzyme A,S-octadecanoate

Cat. No.: B13832289
M. Wt: 1034.0 g/mol
InChI Key: SIARJEKBADXQJG-KBEKLFCESA-N
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Description

Coenzyme A,S-octadecanoate (commonly known as stearoyl-CoA) is a long-chain fatty acyl-CoA thioester derived from stearic acid (octadecanoic acid, C18:0). Its molecular formula is C₃₉H₇₀N₇O₁₇P₃S, with a molecular weight of 1034 g/mol . Structurally, it consists of a coenzyme A (CoA) moiety linked via a thioester bond to an 18-carbon saturated fatty acid chain.

Acyl-CoA molecules, including stearoyl-CoA, are central intermediates in lipid metabolism. They serve as substrates for fatty acid β-oxidation, elongation, and desaturation, and play roles in lipid biosynthesis (e.g., phospholipids, triglycerides) . Additionally, acyl-CoAs act as signaling molecules, regulating transcription factors (e.g., PPARs) and enzyme activity in metabolic pathways . In pathogenic bacteria like Mycobacterium tuberculosis, long-chain acyl-CoAs are critical for synthesizing complex cell wall lipids, such as mycolic acids .

Properties

Molecular Formula

C39H70N7O17P3S

Molecular Weight

1034.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate

InChI

InChI=1S/C39H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/t28-,32-,33-,34?,38-/m1/s1

InChI Key

SIARJEKBADXQJG-KBEKLFCESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis via Acyl-Coenzyme A Formation

The primary biological route for synthesizing Coenzyme A,S-octadecanoate involves the activation of octadecanoic acid by coenzyme A through an enzymatic process catalyzed by acyl-CoA synthetase (also known as fatty acid-CoA ligase). This process proceeds as follows:

  • Step 1: Octadecanoic acid (stearic acid) is activated by ATP to form an acyl-adenylate intermediate.
  • Step 2: Coenzyme A attacks this intermediate, forming the thioester bond and releasing AMP.
  • Step 3: The product is this compound (stearoyl-CoA).

This enzymatic reaction is part of the fatty acid metabolism pathway, where fatty acids are converted into acyl-CoA derivatives for subsequent β-oxidation or lipid biosynthesis.

Microbial Production and Enzyme Specificity

Research on Acinetobacter species shows that acyl-CoA derivatives, including octadecanoate esters, can be biosynthesized intracellularly under specific growth conditions (e.g., nitrogen limitation and presence of n-alkanes). The strain M-1 accumulates wax esters such as octadecyl octadecanoate, suggesting that enzymes like acyl-CoA reductases and acyl transferases are involved in converting acyl-CoA to wax esters.

  • Table 1 from Ishige et al. (2002) illustrates substrate specificity for hexadecyl hexadecanoate production, which is analogous to octadecyl octadecanoate synthesis:
Strain n-Hexadecane (μmol/mg protein) n-Hexadecanol cis-11-Hexadecenal Hexadecanoic acid
Wild type 9.70 4.75 2.40 7.26
acrM-KO 8.52 4.91 7.90 0

This data suggests that substrate availability and enzyme presence influence the yield of acyl-CoA derivatives and their downstream products.

Chemical Synthesis Approaches

While enzymatic synthesis is predominant in biological systems, chemical synthesis methods for Coenzyme A thioesters like this compound have been developed for research and industrial applications:

  • Activation of Octadecanoic Acid: Chemical activation of octadecanoic acid to reactive intermediates such as acid chlorides or anhydrides.
  • Coupling with Coenzyme A: The activated fatty acid derivative is reacted with coenzyme A under controlled pH and temperature to form the thioester bond.
  • Purification: The product is purified by chromatographic methods (e.g., HPLC) to isolate this compound.

These chemical methods require careful control to avoid hydrolysis or side reactions due to the sensitivity of coenzyme A’s thiol group.

Analytical and Characterization Techniques

Preparation of this compound is often followed by analytical verification using:

Research Discoveries and Advances

  • Enzymatic Specificity: Studies show that altering enzyme genes (e.g., acyl-CoA reductase knockout) can shift the composition of acyl-CoA derivatives, thus controlling the fatty acid moiety in Coenzyme A thioesters.
  • Fatty Acid Chain Length Control: The chain length and saturation of the fatty acid attached to coenzyme A can be modulated by substrate availability and enzyme specificity, impacting the properties of this compound and related compounds.
  • Biotechnological Production: Microbial fermentation under optimized conditions can enhance production yields of Coenzyme A thioesters for industrial applications.

Summary Table: Preparation Methods of this compound

Preparation Method Description Advantages Limitations
Enzymatic Synthesis Activation of octadecanoic acid by acyl-CoA synthetase High specificity, biologically relevant Requires enzyme availability, sensitive conditions
Microbial Biosynthesis Use of Acinetobacter spp. or other microbes under specific conditions Sustainable, scalable production Complex regulation, by-products formation
Chemical Synthesis Chemical activation of fatty acid, coupling with coenzyme A Controlled reaction conditions, useful for research Requires protection of thiol group, possible side reactions
Hybrid Biochemical Methods Combining enzymatic and chemical steps for optimization Enhanced yield and purity More complex process control

Chemical Reactions Analysis

Types of Reactions

Coenzyme A,S-octadecanoate undergoes various biochemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lipid Metabolism and Fatty Acid Activation

Role in Fatty Acid Metabolism
Stearoyl-CoA is crucial for the activation of long-chain fatty acids. The reaction can be summarized as follows:ATP+Fatty Acid+Coenzyme AAMP+PPi+Stearoyl CoA\text{ATP}+\text{Fatty Acid}+\text{Coenzyme A}\rightarrow \text{AMP}+\text{PPi}+\text{Stearoyl CoA}This activation is necessary for subsequent metabolic processes such as β-oxidation and lipid synthesis . The conversion of fatty acids into their acyl-CoA derivatives allows them to be transported into mitochondria for energy production or utilized in the synthesis of complex lipids.

Fatty Acid Elongation
Research indicates that stearoyl-CoA is involved in the elongation of fatty acids within cellular systems. The elongation process relies on acyl-CoA synthetases, which facilitate the incorporation of Coenzyme A into fatty acids, thereby regulating lipid composition and cellular function .

Cell Membrane Dynamics

Phospholipid Synthesis
Stearoyl-CoA serves as a precursor for the synthesis of phospholipids, which are fundamental components of cellular membranes. The availability of acyl-CoA derivatives influences membrane fluidity and functionality, impacting various cellular processes including signaling and transport .

Brain Lipid Metabolism
In neurological studies, stearoyl-CoA has been shown to play a significant role in brain lipid metabolism. Specific acyl-CoA synthetases regulate the composition of membrane lipids, which are essential for maintaining neuronal health and function . Disruption in these pathways can lead to neurological disorders.

Biochemical Research and Therapeutics

Antioxidant Properties
Coenzyme A has been implicated in cellular defense mechanisms against oxidative stress. It enhances the activity of antioxidant enzymes and increases levels of reduced glutathione, contributing to cellular protection during metabolic challenges .

Potential Therapeutic Applications
Given its central role in metabolism, stearoyl-CoA is being investigated for its potential therapeutic applications in metabolic disorders, obesity, and cardiovascular diseases. By modulating lipid metabolism pathways, it may offer new avenues for treatment strategies aimed at improving metabolic health .

Table 1: Summary of Key Studies Involving Coenzyme A, S-octadecanoate

Study ReferenceFocus AreaKey Findings
Fatty Acid ActivationDemonstrated that stearoyl-CoA is essential for fatty acid activation prior to β-oxidation.
Elongation EnzymesInvestigated the role of acyl-CoA synthetases in elongating fatty acids using stearoyl-CoA as a substrate.
Brain Lipid MetabolismHighlighted the importance of stearoyl-CoA in maintaining neuronal membrane integrity.
Antioxidant MechanismsShowed that coenzyme A enhances antioxidant defenses within cells, reducing oxidative damage.

Mechanism of Action

Coenzyme A,S-octadecanoate exerts its effects by acting as a carrier of acyl groups within cells. It forms thioester bonds with fatty acids, facilitating their transport and subsequent reactions in metabolic pathways. The molecular targets include enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenase and enoyl-CoA hydratase. The pathways involved include the beta-oxidation pathway and the citric acid cycle, where it contributes to the generation of acetyl-CoA and energy production .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Differences

Acyl-CoA compounds vary in chain length, saturation, and biological roles. Below is a comparative analysis of stearoyl-CoA (C18:0) with other acyl-CoAs:

Compound Chain Length/Saturation Molecular Formula Molecular Weight Key Biological Roles
Stearoyl-CoA (C18:0) 18 carbons, saturated C₃₉H₇₀N₇O₁₇P₃S 1034 g/mol Fatty acid elongation, lipid biosynthesis, transcriptional regulation
Palmitoyl-CoA (C16:0) 16 carbons, saturated C₃₇H₆₆N₇O₁₇P₃S 1005 g/mol Primary substrate for fatty acid synthesis, β-oxidation, protein palmitoylation
Oleoyl-CoA (C18:1) 18 carbons, monounsaturated C₃₉H₆₈N₇O₁₇P₃S 1032 g/mol Membrane fluidity modulation, unsaturated lipid synthesis
Myristoyl-CoA (C14:0) 14 carbons, saturated C₃₅H₆₂N₇O₁₇P₃S 976 g/mol Protein myristoylation, signaling pathways
Arachidonoyl-CoA (C20:4) 20 carbons, polyunsaturated C₄₁H₆₄N₇O₁₇P₃S 1065 g/mol Eicosanoid biosynthesis, inflammatory signaling
Key Observations:

Chain Length and Saturation: Saturated acyl-CoAs (e.g., stearoyl-CoA, palmitoyl-CoA) are predominantly involved in structural lipid synthesis and energy metabolism. Unsaturated acyl-CoAs (e.g., oleoyl-CoA, arachidonoyl-CoA) influence membrane fluidity and specialized lipid mediators . In Mycobacterium smegmatis, very-long-chain acyl-CoAs (e.g., C24) are essential for mycolic acid biosynthesis, a hallmark of mycobacterial cell walls .

Metabolic Pathways: Stearoyl-CoA: Serves as a substrate for elongation to very-long-chain fatty acids (e.g., C24) and is a precursor for sphingolipids . Palmitoyl-CoA: Central to de novo fatty acid synthesis; undergoes elongation/desaturation to form stearoyl-CoA or oleoyl-CoA . Oleoyl-CoA: Regulates stearoyl-CoA desaturase (SCD1), which introduces double bonds to form monounsaturated fatty acids .

Regulatory Roles :

  • Stearoyl-CoA modulates enzymes like acetyl-CoA carboxylase (ACC), linking fatty acid synthesis to energy status .
  • In M. smegmatis, inhibition of fatty acid synthase (FAS) by isoniazid (INH) reduces long-chain acyl-CoA levels (e.g., C24), disrupting mycolic acid synthesis and bacterial survival .

Analytical and Pharmacological Insights

Analytical Methods:
  • IP-RP-HPLC/ESI-HRMS : A high-resolution mass spectrometry method enables simultaneous quantification of diverse acyl-CoAs (e.g., stearoyl-CoA, palmitoyl-CoA) in bacterial extracts . This technique distinguishes compounds based on retention time, accurate mass (±0.02 m/z), and isotopic patterns .
Pharmacological Targeting:
  • FAS Inhibitors : Cerulenin (targets FAS) reduces C16-C18 acyl-CoA levels while increasing malonyl-CoA, a feedback inhibitor of ACC .
  • Therapeutic Implications: Inhibiting stearoyl-CoA desaturase (SCD1) is explored in cancer and metabolic disorders, as it reduces monounsaturated lipid synthesis .

Q & A

Q. What are the primary metabolic pathways involving Coenzyme A,S-octadecanoate, and how can researchers validate its role in lipid metabolism?

this compound (stearoyl-CoA) is a key intermediate in fatty acid metabolism, particularly in β-oxidation and lipid biosynthesis. To validate its role, researchers should:

  • Use isotopic tracing (e.g., 13C^{13}\text{C}-labeled substrates) to track its incorporation into triglycerides or phospholipids .
  • Employ enzyme activity assays (e.g., acyl-CoA synthetase or thioesterase activity) to quantify substrate specificity in vitro .
  • Analyze gene knockout models (e.g., ACSL or FASN mutants) to observe metabolic perturbations via LC-MS-based lipidomics .

Q. How can researchers synthesize and purify this compound for in vitro studies?

Synthesis typically involves enzymatic conjugation of coenzyme A with stearic acid using acyl-CoA synthetases. Key steps include:

  • Substrate preparation : Dissolve stearic acid in a buffer containing ATP, Mg2+^{2+}, and CoA .
  • Enzymatic reaction : Add recombinant acyl-CoA synthetase (e.g., E. coli-expressed FadD) and incubate at 37°C for 1–2 hours .
  • Purification : Use reversed-phase HPLC with a C18 column and monitor absorbance at 260 nm to isolate the product .

Q. What experimental strategies are recommended to distinguish this compound from structurally similar acyl-CoA esters?

Differentiation requires analytical specificity:

  • Chromatographic separation : Use UPLC with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and a gradient elution (0.1% formic acid in water/acetonitrile) .
  • High-resolution mass spectrometry (HRMS) : Employ Q-TOF or Orbitrap systems to resolve exact masses (e.g., stearoyl-CoA: m/z 1005.3, palmitoyl-CoA: m/z 977.3) .
  • MS/MS fragmentation : Compare diagnostic fragments (e.g., neutral loss of 507 Da for CoA moiety) .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the pro-inflammatory vs. anti-inflammatory effects of this compound in cellular models?

Contradictions often arise from context-dependent effects (e.g., cell type, metabolic state). Methodological solutions include:

  • Standardized models : Use primary hepatocytes or adipocytes instead of immortalized lines to reduce variability .
  • Multi-omics integration : Correlate lipidomic data with transcriptomic (e.g., NF-κB or PPARγ pathways) and metabolomic profiles .
  • Dose-response studies : Test physiologically relevant concentrations (1–50 µM) to avoid non-specific effects .

Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be mitigated?

Challenges include low abundance, matrix interference, and instability. Solutions involve:

  • Stabilization : Add 10 mM dithiothreitol (DTT) to samples to prevent thioester hydrolysis .
  • Enrichment : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate acyl-CoAs .
  • Internal standards : Deuterated stearoyl-CoA (d3_3-stearoyl-CoA) improves quantification accuracy in LC-MS/MS .

Q. How can researchers design a study to investigate the regulatory role of this compound in mitochondrial dynamics?

A robust experimental framework includes:

  • Hypothesis-driven endpoints : Measure mitochondrial fission/fusion markers (e.g., DRP1, OPA1) via immunoblotting .
  • Live-cell imaging : Use MitoTracker probes and time-lapse microscopy to observe morphology changes under stearoyl-CoA modulation .
  • Metabolic flux analysis : Compare OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) using Seahorse assays .

Q. What statistical approaches are optimal for analyzing time-resolved data on this compound fluctuations during nutrient stress?

Advanced methods include:

  • Mixed-effects modeling : Account for intra-sample variability in longitudinal lipidomic datasets .
  • Pathway enrichment analysis : Use tools like MetaboAnalyst to link concentration changes to metabolic networks .
  • Machine learning : Apply random forest or LASSO regression to identify predictive biomarkers of metabolic dysfunction .

Methodological Best Practices

  • Literature review : Prioritize primary sources (e.g., Int. J. Mol. Sci., EcoSal Plus) over reviews to access raw data .
  • Data reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and share protocols via repositories like MetaboLights .
  • Ethical reporting : Disclose conflicts of interest and adhere to COPE guidelines for data integrity .

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